Antho-RFamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

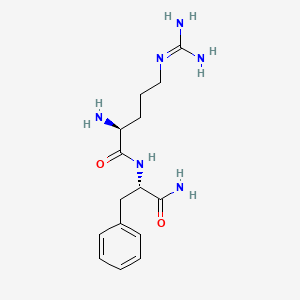

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWLVDDIOZTJI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955942 | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34388-59-5 | |

| Record name | Arginylphenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Characterization of Antho-RFamide in Sea Anemones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamide is a neuropeptide first isolated from the sea anemone Anthopleura elegantissima. Belonging to the RFamide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif, this compound plays a significant role in neuromuscular transmission in these early metazoans. This technical guide provides an in-depth overview of the discovery, structure, and function of this compound, with a focus on the experimental methodologies and quantitative data that have been pivotal in its characterization. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the evolution of neuropeptide signaling and the potential of these molecules as therapeutic leads.

Data Presentation

Quantitative Data on this compound and Related Peptides

The following tables summarize the key quantitative data associated with the physiological effects of this compound and other related neuropeptides found in sea anemones.

| Parameter | Value | Species | Reference |

| Concentration of this compound | |||

| In crude extracts | 3.2 nmol/g wet weight | Anthopleura elegantissima | [1] |

| Physiological Effects of this compound | |||

| Threshold for tentacle contraction | < 10⁻⁷ mol/L | Actinia equina | [2] |

| Near-maximal effect on tentacle contraction | ~ 10⁻⁴ mol/L | Actinia equina | [2] |

| Physiological Effects of Related Antho-Peptides | |||

| Threshold for sphincter muscle contraction (Antho-RWamide II) | 10⁻⁹ mol/L | Calliactis parasitica | [3] |

Table 1: Quantitative data on the concentration and physiological effects of this compound and related neuropeptides in sea anemones.

Experimental Protocols

Peptide Extraction and Purification

The isolation of this compound from sea anemone tissues involves a multi-step process of extraction and chromatographic purification.

1.1. Tissue Extraction:

-

Homogenize sea anemone tissues (e.g., whole bodies or specific regions like tentacles and body columns) in an acidic extraction solution (e.g., 90% acetone, 8% water, 2% trifluoroacetic acid) to inactivate proteases and precipitate larger proteins.

-

Centrifuge the homogenate to pellet the precipitated material.

-

Collect the supernatant containing the peptides and evaporate the acetone.

-

Defat the aqueous extract with a non-polar solvent like petroleum ether to remove lipids.

1.2. Cation-Exchange Chromatography:

-

Apply the defatted aqueous extract to a cation-exchange column (e.g., CM-Sephadex C-25).

-

Elute the peptides using a salt gradient (e.g., 0.1 M to 1.0 M NaCl or ammonium acetate).

-

Collect fractions and assay for the presence of RFamide peptides using a specific radioimmunoassay (see Protocol 2).

1.3. High-Performance Liquid Chromatography (HPLC):

-

Pool the immunoreactive fractions from the cation-exchange chromatography and concentrate them.

-

Inject the concentrated sample onto a reverse-phase HPLC column (e.g., Spherisorb ODS-2, C18).

-

Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid). A typical gradient might be 10-60% acetonitrile over 40 minutes.

-

Monitor the elution profile at a wavelength of 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).

-

Collect the peaks corresponding to this compound and verify their purity and identity using mass spectrometry and amino acid analysis.

Radioimmunoassay (RIA) for this compound

RIA is a highly sensitive technique used to detect and quantify this compound in tissue extracts and chromatographic fractions.

2.1. Reagents and Materials:

-

Antibody: A specific polyclonal antibody raised against the C-terminal Arg-Phe-NH2 of RFamide peptides (e.g., antibody code 145IV).

-

Tracer: 125I-labeled Tyr-Phe-Met-Arg-Phe-NH2, which competes with unlabeled this compound for antibody binding.

-

Standard: Synthetic this compound of known concentration.

-

Assay Buffer: Phosphate-buffered saline (PBS) containing a protein carrier (e.g., bovine serum albumin) to prevent non-specific binding.

-

Separating Agent: A second antibody or a reagent like charcoal or polyethylene glycol to precipitate the antibody-antigen complexes.

2.2. Procedure:

-

Set up a series of tubes for the standard curve, unknown samples, and controls.

-

Add a fixed amount of the specific antibody to each tube.

-

Add varying concentrations of the standard this compound or the unknown samples to the respective tubes.

-

Add a fixed amount of the 125I-labeled tracer to all tubes.

-

Incubate the mixture to allow competitive binding to reach equilibrium (e.g., 16-24 hours at 4°C).

-

Add the separating agent to precipitate the antibody-bound tracer.

-

Centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard this compound.

-

Determine the concentration of this compound in the unknown samples by interpolating their binding values on the standard curve.

cDNA Library Construction and Screening

To identify the precursor protein of this compound, a cDNA library is constructed from sea anemone mRNA and screened with a probe specific for the peptide sequence.

3.1. mRNA Extraction and cDNA Synthesis:

-

Extract total RNA from sea anemone tissues using a standard method (e.g., TRIzol reagent).

-

Isolate mRNA from the total RNA using oligo(dT)-cellulose chromatography, which binds to the poly(A) tail of mRNA.

-

Synthesize the first strand of cDNA from the mRNA template using reverse transcriptase and an oligo(dT) primer.

-

Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

3.2. cDNA Library Construction:

-

Ligate the double-stranded cDNA into a suitable cloning vector (e.g., a plasmid or a bacteriophage lambda vector).

-

Transform the recombinant vectors into a host organism (e.g., E. coli).

-

Plate the transformed cells to generate a library of colonies or plaques, where each contains a specific cDNA clone.

3.3. Library Screening:

-

Design a degenerate oligonucleotide probe based on the amino acid sequence of this compound (Gln-Gly-Arg-Phe-Gly, the unprocessed form). The probe should be labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Transfer the colonies or plaques from the library plates to a membrane (e.g., nitrocellulose or nylon).

-

Lyse the cells and denature the DNA on the membrane.

-

Hybridize the membrane with the labeled probe under specific conditions of temperature and salt concentration to allow the probe to bind to complementary cDNA sequences.

-

Wash the membrane to remove unbound probe.

-

Detect the positive clones by autoradiography (for radioactive probes) or a colorimetric/chemiluminescent reaction (for non-radioactive probes).

-

Isolate the positive clones and sequence the cDNA inserts to determine the full sequence of the this compound precursor protein.[4][5]

Electrophysiological Recording

To study the physiological effects of this compound on muscle cells, electrophysiological techniques such as the two-electrode voltage clamp can be employed.

4.1. Preparation of Muscle Tissue:

-

Dissect a small piece of the sea anemone body wall containing the muscle of interest (e.g., parietal or circular muscle).

-

Pin the tissue in a recording chamber and perfuse with artificial seawater.

4.2. Recording Procedure:

-

Impale a single muscle cell with two microelectrodes, one for recording the membrane potential and the other for injecting current.

-

Use a voltage-clamp amplifier to hold the membrane potential at a desired level.

-

Apply synthetic this compound to the bath and record the changes in membrane current.

-

Use specific ion channel blockers to identify the types of ion channels that are modulated by this compound. For instance, the related peptide Antho-RNamide has been shown to potentially open Ca²⁺ channels in longitudinal muscle cells and K⁺ channels in circular muscle cells.[6]

Mandatory Visualization

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and characterization of this compound.

Putative Signaling Pathway of this compound in Sea Anemone Muscle Cells

Caption: A putative signaling pathway for this compound in sea anemone muscle cells.

Conclusion

The discovery of this compound and other related neuropeptides in sea anemones has provided valuable insights into the early evolution of nervous systems and neuromuscular control. The experimental approaches detailed in this guide have been instrumental in elucidating the structure, function, and molecular biology of these important signaling molecules. While much has been learned, further research is needed to fully characterize the this compound receptor and its downstream signaling pathways. Such studies will not only enhance our understanding of cnidarian biology but may also uncover novel targets for the development of new therapeutic agents. The methodologies described herein provide a solid foundation for future investigations into the fascinating world of sea anemone neuropeptides.

References

- 1. A rapid non-radioactive procedure for plaque hybridization using biotinylated probes prepared by random primed labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of three anthozoan neuropeptides, Antho-RWamide I, Antho-RWamide II and this compound, on slow muscles from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone Calliactis parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological actions of the neuropeptide Antho-RNamide on antagonistic muscle systems in sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antho-RFamide Peptide Family: A Technical Guide to Structure, Function, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antho-RFamide peptide family represents a significant class of neuropeptides predominantly found in the phylum Cnidaria, which includes sea anemones, corals, and jellyfish. These peptides are characterized by a conserved C-terminal Arg-Phe-NH2 motif and are involved in a diverse array of physiological processes, making them a subject of considerable interest in the fields of neurobiology, pharmacology, and developmental biology. This technical guide provides an in-depth overview of the core aspects of the this compound peptide family, including their structure, function, and the current understanding of their signaling pathways. Emphasis is placed on quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate a comprehensive understanding for research and drug development applications.

Structure of the this compound Peptide Family

This compound peptides are synthesized as part of larger precursor proteins, which can contain multiple copies of the mature peptide sequence.[1][2] Post-translational processing, including enzymatic cleavage and C-terminal amidation, is required to generate the biologically active peptides.[1]

Peptide Sequences

The primary structure of this compound peptides can vary among different cnidarian species, but they all share the hallmark C-terminal RFamide sequence. The prototypical and most studied member of this family is

Table 1: Representative this compound and Related Peptide Sequences in Cnidaria

| Peptide Name | Sequence | Species | Reference |

| This compound | Anthopleura elegantissima, Calliactis parasitica, Renilla koellikeri | [3] | |

| Pol-RFamide I | Polyorchis penicillatus | [4] | |

| Pol-RFamide II | Polyorchis penicillatus | [4] | |

| Hydra-RFamide I | Hydra magnipapillata | [4] | |

| Hydra-RFamide II | Lys-Pro-His-Leu-Arg-Gly-Arg-Phe-NH2 | Hydra magnipapillata | [4] |

Precursor Protein Organization

The precursor proteins for Antho-RFamides are often complex, containing numerous copies of the mature peptide sequence. This organization allows for the efficient production of a large number of neuropeptides from a single gene. The number of peptide copies can vary significantly between species.

Table 2: Organization of this compound Precursor Proteins

| Species | Number of this compound Copies | Other Peptides on Precursor | Reference |

| Calliactis parasitica | 19 | FQGRFamide, YVPGRYamide | [3] |

| Anthopleura elegantissima (cDNA 1) | 13 | 9 other FLPs | [1][4] |

| Anthopleura elegantissima (cDNA 2) | 14 | 8 other FLPs | [1][4] |

| Renilla koellikeri | 36 | Not specified | [3][4] |

Functions of the this compound Peptide Family

Antho-RFamides are key regulators of several physiological processes in cnidarians. Their functions are primarily mediated through interactions with the nervous and muscular systems.

Neuromuscular Control

A primary and well-documented function of Antho-RFamides is the modulation of muscle contraction. Application of these peptides to cnidarian muscle preparations typically results in an excitatory response.

Table 3: Quantitative Data on the Myoactive Effects of this compound

| Species | Preparation | Peptide Concentration | Observed Effect | Reference |

| Calliactis parasitica | Slow muscle | 0.1 - 1.0 µM | Increase in muscle tone, contraction amplitude, and frequency | [4] |

| Renilla koellikeri | Rachis and peduncle | Not specified | Tonic contractions | [3][4] |

Reproduction

Antho-RFamides play a crucial role in the reproductive processes of some cnidarian species. In the sea pen Renilla koellikeri, this compound is involved in the release of gametes.[3] The peptide is localized in ciliated neurons within the epithelium of the gamete follicles and induces the exfoliation of this epithelium, leading to the release of gametes into the water.[3] Interestingly, light has been shown to enhance the potency of this compound in this process.[3]

Sensory and Developmental Roles

There is evidence to suggest that Antho-RFamides are involved in sensory functions and larval development. For instance, Hydra-RFamide I has been shown to inhibit the migration of planula larvae in Hydractinia echinata, thereby modulating their phototactic behavior.[3] Furthermore, the presence of FMRFamide-like peptide immunoreactivity in the tentacles of various cnidarians suggests a role in the chemosensory regulation of cnidocyte discharge.[4]

Signaling Pathways

The signaling mechanisms of Antho-RFamides are believed to be mediated primarily through G-protein coupled receptors (GPCRs). However, the specific downstream signaling cascades in cnidarians are still an active area of research. Based on studies of related RFamide peptides in other invertebrates, two main pathways can be hypothesized: a GPCR-mediated second messenger pathway and direct gating of ion channels.

While a definitive and detailed signaling pathway for this compound in cnidarians has yet to be fully elucidated, a generalized GPCR signaling cascade is presented below. It is important to note that the specific G-protein alpha subunit (e.g., Gs, Gi/o, Gq) and the subsequent second messengers (e.g., cAMP, IP3, DAG) have not been conclusively identified for this compound receptors.

In some invertebrates, RFamide peptides have been shown to directly gate sodium channels.[3] For example, FMRFamide activates a specific sodium channel in snails.[3] In Hydra, there is evidence for peptide-gated ion channels (HyNaCs) that are activated by Hydra-RFamides.[4] This suggests a potential alternative or parallel signaling mechanism for Antho-RFamides that could lead to more rapid cellular responses.

Experimental Protocols

The study of the this compound peptide family employs a range of biochemical and molecular techniques. Below are generalized protocols for key experimental procedures.

Peptide Isolation and Identification

A common workflow for the discovery and characterization of novel this compound peptides involves tissue extraction, chromatographic separation, and mass spectrometric analysis.

Protocol for Peptide Isolation and Purification by HPLC:

-

Tissue Homogenization: Homogenize fresh or frozen cnidarian tissue in an acidic extraction solution (e.g., 0.1 M acetic acid or acetone/water/acetic acid mixture).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the peptides.

-

Solid-Phase Extraction (Optional): For complex samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed to pre-purify and concentrate the peptides.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute peptides based on their hydrophobicity.

-

Detection: Monitor the eluate at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the UV absorbance peaks.

-

Mass Spectrometry: Analyze the collected fractions using MALDI-TOF or ESI-MS/MS to determine the mass and sequence of the peptides.

Immunohistochemical Localization

Immunohistochemistry is used to visualize the distribution of this compound peptides within the tissues of cnidarians.

Generalized Protocol for Whole-Mount Immunohistochemistry:

-

Fixation: Fix the cnidarian tissue or whole animal in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)) for several hours to overnight at 4°C.

-

Permeabilization: Wash the fixed samples in PBS and then permeabilize with a detergent solution (e.g., 0.5% Triton X-100 in PBS) to allow antibody penetration.

-

Blocking: Incubate the samples in a blocking solution (e.g., 5% normal goat serum in PBS with Triton X-100) for several hours to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the samples with a primary antibody raised against this compound, diluted in blocking solution, for 1-3 days at 4°C.

-

Washing: Wash the samples extensively in PBS with Triton X-100 to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the samples with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488), diluted in blocking solution, overnight at 4°C in the dark.

-

Final Washes: Wash the samples again extensively in PBS.

-

Mounting and Imaging: Mount the samples in an appropriate mounting medium and visualize using a confocal or fluorescence microscope.

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying the concentration of this compound peptides in tissue extracts.

Generalized Protocol for Competitive RIA:

-

Antibody Coating: Coat the wells of a microtiter plate with a specific antibody against this compound.

-

Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of unlabeled this compound peptide.

-

Sample and Tracer Addition: Add the unknown samples or the standard solutions to the antibody-coated wells, followed by the addition of a fixed amount of radiolabeled this compound (the tracer, e.g., ¹²⁵I-labeled this compound).

-

Incubation: Incubate the plate to allow competitive binding of the labeled and unlabeled peptides to the antibody.

-

Washing: Wash the wells to remove unbound peptides.

-

Radioactivity Measurement: Measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standard. Use this curve to determine the concentration of this compound in the unknown samples.

Conclusion and Future Directions

The this compound peptide family plays a fundamental role in the physiology of cnidarians, particularly in neuromuscular control and reproduction. Their structural diversity, arising from variations in N-terminal sequences and the complex organization of their precursor proteins, suggests a wide range of functional specializations that are yet to be fully explored.

While significant progress has been made in identifying these peptides and characterizing their primary functions, a detailed understanding of their signaling pathways remains a key area for future research. The deorphanization of their cognate GPCRs and the elucidation of the specific downstream second messengers and effector ion channels will be crucial for a complete picture of their mechanism of action. Such knowledge will not only advance our understanding of the evolution of nervous systems but also open up possibilities for the development of novel pharmacological tools and therapeutics inspired by these ancient signaling molecules. The application of advanced techniques such as single-cell transcriptomics and CRISPR/Cas9-mediated gene editing in cnidarian model organisms will undoubtedly accelerate these discoveries.

References

- 1. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Aspects of Structure and Function of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Saga of RFamide Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RFamide peptides, a diverse superfamily of neuropeptides characterized by a C-terminal Arginyl-Phenylalanine-amide motif, represent an ancient and remarkably conserved signaling system in the animal kingdom. First identified in 1977 as a cardioexcitatory factor in the ganglia of the clam Macrocallista nimbosa, this family has since been found to be widespread across phyla, from cnidarians to humans.[1][2] In vertebrates, the RFamide peptide superfamily is classified into five major families: kisspeptins, Gonadotropin-Inhibitory Hormone (GnIH) and its related peptides (LPXRFa peptides), Neuropeptide FF (NPFF) and its related peptides (PQRFa peptides), 26RFa/pyroglutamylated RFamide peptide (QRFP), and Prolactin-Releasing Peptide (PrRP).[1][2] These peptides play crucial roles in a vast array of physiological processes, including reproduction, feeding behavior, pain modulation, and stress responses, making them significant targets for therapeutic drug development. This technical guide provides an in-depth exploration of the evolutionary history of RFamide peptides, detailing their phylogenetic distribution, the evolution of their cognate G protein-coupled receptors (GPCRs), and their functional diversification. We present quantitative data on gene distribution and receptor binding affinities in structured tables, provide detailed experimental protocols for their study, and visualize key signaling pathways and experimental workflows.

Introduction: Discovery and Definition of a Superfamily

The unifying feature of the RFamide peptide superfamily is the C-terminal Arg-Phe-NH2 sequence. This simple motif has proven to be a passport for entry into a vast and functionally diverse group of signaling molecules. The inaugural member, FMRFamide, was isolated based on its potent cardioexcitatory effects in a mollusk.[1] Subsequent research, employing techniques ranging from traditional peptide purification to modern comparative genomics, has unveiled a plethora of related peptides in virtually all major animal phyla.[1][2]

In vertebrates, the classification into five distinct families is based on phylogenetic analyses of their precursor proteins and cognate receptors.[1][2] These families exhibit both conserved and divergent physiological roles, highlighting the evolutionary plasticity of this signaling system. The discovery that kisspeptin, an RFamide peptide, is a critical regulator of puberty and reproduction has significantly invigorated research into this superfamily.

Evolutionary History and Phylogenetic Distribution

The evolutionary origins of RFamide peptides can be traced back to the common ancestor of bilaterians, with evidence of RFamide-like signaling systems even in cnidarians. The diversification of this superfamily is a story of gene duplication, divergence, and occasional gene loss.

Invertebrate RFamide Peptides: A Proliferation of Paralogs

Invertebrates, particularly mollusks and nematodes, exhibit a remarkable diversity of RFamide peptides. In mollusks, approximately 75 distinct RFamide peptides have been identified, arising from the expression of at least five different genes. In the nematode Caenorhabditis elegans, the FMRFamide-like peptide (FLP) system is unusually complex, with at least 32 flp genes encoding over 70 predicted peptides. This extensive paralogy in invertebrates suggests a wide range of specialized functions within their nervous and endocrine systems.

Vertebrate RFamide Peptide Families: From Ancient Origins to Functional Specialization

Phylogenetic analyses of vertebrate RFamide peptide precursors and their receptors suggest that the NPFF/PQRFa and GnIH/LPXRFa families share a common evolutionary origin with invertebrate SALMFamide-type peptides found in deuterostomes and SIFamide-type neuropeptides in protostomes.[1] The QRFP system is also considered ancient, with its origins tracing back to the common ancestor of bilaterians. The PrRP system appears to be a more recent addition, likely arising in the deuterostome lineage. The evolutionary history of kisspeptins is still debated, with some evidence suggesting a closer relationship to the galanin/spexin family of peptides.

The table below summarizes the known distribution of RFamide peptide genes across a selection of animal phyla, illustrating the evolutionary trends of gene family expansion and contraction.

| Phylum | Representative Species | Approximate Number of RFamide Genes | Key RFamide Peptide Families Present |

| Cnidaria | Nematostella vectensis | >10 | RFamide-like peptides |

| Mollusca | Aplysia californica, Lymnaea stagnalis | ~5 | FMRFamide, LFRFamide, Luqin, NPF, CCK/SK-like |

| Nematoda | Caenorhabditis elegans | >32 | FMRFamide-like peptides (flp genes) |

| Arthropoda | Drosophila melanogaster | >10 | FMRFamide-related peptides, NPF, SIFamide |

| Chordata (Vertebrata) | Homo sapiens | 5 | Kisspeptin, GnIH/RFRP, NPFF, QRFP, PrRP |

| Chordata (Vertebrata) | Danio rerio (Zebrafish) | >5 | Kisspeptin, GnIH/RFRP, NPFF, QRFP, PrRP |

Table 1: Phylogenetic Distribution of RFamide Peptide Genes. This table provides an overview of the number of identified RFamide peptide genes in representative species from different animal phyla. The numbers are approximate and subject to change with ongoing genomic and transcriptomic analyses.

Data Presentation: Quantitative Analysis of RFamide Signaling

A deeper understanding of the function of RFamide peptides requires quantitative data on their interactions with their cognate receptors. The following table summarizes the binding affinities (Ki) of various vertebrate RFamide peptides for their primary receptors.

| Peptide Family | Peptide | Receptor | Species | Ki (nM) |

| Kisspeptin | Kisspeptin-10 | KISS1R (GPR54) | Human | 1.3 |

| Kisspeptin-54 | KISS1R (GPR54) | Human | 1.1 | |

| GnIH/RFRP | RFRP-3 (NPVF) | NPFFR1 (GPR147) | Human | 0.8 |

| RFRP-1 (NPSF) | NPFFR1 (GPR147) | Human | 2.5 | |

| NPFF | NPFF | NPFFR2 (GPR74) | Human | 0.5 |

| NPAF | NPFFR2 (GPR74) | Human | 1.2 | |

| QRFP | 26RFa | QRFPR (GPR103) | Human | 3.7 |

| 43RFa | QRFPR (GPR103) | Human | 2.1 | |

| PrRP | PrRP-31 | PrRPR (GPR10) | Human | 0.4 |

| PrRP-20 | PrRPR (GPR10) | Human | 0.6 |

Table 2: Receptor Binding Affinities of Human RFamide Peptides. This table presents the inhibitory constant (Ki) values, which represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to its receptor. Lower Ki values indicate higher binding affinity. Data is compiled from various published sources.

Signaling Pathways

RFamide peptides exert their physiological effects by binding to and activating G protein-coupled receptors (GPCRs) on the surface of target cells. The specific G protein that is coupled to the receptor determines the downstream intracellular signaling cascade.

Kisspeptin Signaling

Kisspeptins primarily signal through the Gq/11 family of G proteins. Activation of KISS1R (GPR54) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Figure 1: Kisspeptin Signaling Pathway.

GnIH/RFRP and NPFF Signaling

The GnIH/RFRP and NPFF peptides primarily signal through the Gi/o family of G proteins. Activation of their respective receptors (NPFFR1 for GnIH/RFRP and NPFFR2 for NPFF) leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Figure 2: GnIH/RFRP and NPFF Signaling Pathway.

QRFP and PrRP Signaling

QRFP and PrRP can couple to both Gq/11 and Gi/o proteins, leading to more complex downstream signaling. The specific G protein activated can depend on the cell type and the specific receptor isoform expressed. This dual signaling capacity allows for a wider range of cellular responses to these peptides.

Figure 3: QRFP and PrRP Dual Signaling Pathways.

Experimental Protocols

The study of RFamide peptides relies on a variety of sophisticated experimental techniques. Here, we provide detailed methodologies for two key experiments: immunoaffinity purification of RFamide peptides and in situ hybridization for the localization of their corresponding mRNAs.

Immunoaffinity Purification of RFamide Peptides

This protocol describes the purification of a specific RFamide peptide from a complex biological sample, such as brain tissue homogenate, using an antibody that specifically recognizes the peptide.

Materials:

-

Tissue of interest (e.g., hypothalamus)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody specific to the target RFamide peptide

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Microcentrifuge tubes

-

End-over-end rotator

Procedure:

-

Tissue Homogenization: Homogenize the tissue in ice-cold lysis buffer.

-

Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing: Add Protein A/G agarose beads to the supernatant and incubate for 1 hour at 4°C on an end-over-end rotator to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody and incubate overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-peptide complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and incubate for 5-10 minutes at room temperature.

-

Neutralization: Centrifuge to pellet the beads and immediately transfer the supernatant (containing the purified peptide) to a new tube containing neutralization buffer.

-

Analysis: The purified peptide can be analyzed by mass spectrometry or other sensitive detection methods.

Figure 4: Experimental Workflow for Immunoaffinity Purification.

In Situ Hybridization for RFamide Peptide mRNA

This protocol allows for the visualization of the specific cells that are transcribing the mRNA for a particular RFamide peptide within a tissue section.

Materials:

-

Cryosections or paraffin-embedded tissue sections on slides

-

Proteinase K

-

Hybridization buffer (containing formamide)

-

Labeled antisense RNA probe for the target RFamide mRNA

-

Stringent wash buffers (e.g., SSC buffers)

-

Blocking solution

-

Antibody conjugated to an enzyme (e.g., anti-digoxigenin-AP)

-

Chromogenic substrate (e.g., NBT/BCIP)

-

Microscope

Procedure:

-

Tissue Preparation: Prepare tissue sections on slides.

-

Permeabilization: Treat sections with Proteinase K to allow probe entry.

-

Prehybridization: Incubate sections in hybridization buffer to block non-specific binding sites.

-

Hybridization: Apply the labeled antisense RNA probe and incubate overnight at an appropriate temperature to allow the probe to bind to the target mRNA.

-

Stringent Washes: Wash the slides in a series of stringent wash buffers to remove unbound and non-specifically bound probe.

-

Immunodetection: Block the sections and then incubate with an enzyme-conjugated antibody that recognizes the label on the probe.

-

Color Development: Add a chromogenic substrate that will be converted into a colored precipitate by the enzyme, thus revealing the location of the mRNA.

-

Microscopy: Visualize and document the results under a microscope.

Figure 5: Experimental Workflow for In Situ Hybridization.

Conclusion and Future Directions

The RFamide peptide superfamily represents a fascinating example of the evolution of a signaling system from ancient origins to diverse and critical physiological roles in modern animals. Their deep evolutionary roots and conserved functions across phyla underscore their fundamental importance in regulating key life processes. The continued application of comparative genomics, proteomics, and sophisticated functional analyses will undoubtedly uncover new members of this family, elucidate their complex signaling networks, and reveal novel therapeutic targets for a wide range of human diseases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of the evolutionary history and physiological significance of RFamide peptides.

References

Antho-RFamide precursor protein sequence

[2] --INVALID-LINK--

Sequence. ANRWamide I; ANRWamide II. Neuropeptide. Belongs to the RFamide peptide family. Antho-RFamide precursor related. This entry has 13 annotated isoforms ...

1

--INVALID-LINK--

this compound precursor · Protein · Organism. Nematostella vectensis (starlet sea anemone) · Status. reviewed · Annotation score. 5 out of 5 · Publications.

2

--INVALID-LINK--

The Nematostella vectensis genome encodes a single preprohormone that gives rise to at least five neuropeptides: three Antho-RFamides (

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound precursor protein, a key player in the neurophysiology of various cnidarian species. We will delve into its structure, the bioactive peptides it yields, their signaling pathways, and the experimental methodologies used to elucidate their functions. This document aims to serve as a valuable resource for researchers investigating neuropeptide signaling and those involved in the development of novel therapeutics targeting related pathways.

Introduction to Antho-RFamides

Antho-RFamides are a class of neuropeptides characterized by a C-terminal Arginine (R) and Phenylalanine (F) amide motif. These peptides are derived from a larger precursor protein and are involved in a variety of physiological processes in cnidarians, including muscle contraction and neurotransmission. The study of Antho-RFamides provides critical insights into the evolution of neuropeptide signaling systems.

The this compound Precursor Protein

The this compound precursor protein is a polypeptide that undergoes post-translational modification to release multiple copies of bioactive neuropeptides. The structure and processing of this precursor are crucial for its function.

Sequence and Isoforms

The canonical sequence of the this compound precursor protein in the starlet sea anemone, Nematostella vectensis, is 335 amino acids long with a molecular weight of 39,282 Da. The genome of Nematostella vectensis contains a single gene for a preprohormone that produces at least five neuropeptides. This precursor contains multiple copies of different this compound peptides. For instance, in Nematostella vectensis, the precursor protein contains 13 copies of this compound I (

Several isoforms of the this compound precursor have been identified, arising from alternative splicing. These isoforms can differ in the number and arrangement of the encoded neuropeptides, suggesting a mechanism for generating diversity in signaling molecules from a single gene.

Table 1: Characteristics of this compound Precursor Protein and Derived Peptides in Nematostella vectensis

| Feature | Description | Reference |

| Precursor Length (Canonical) | 335 amino acids | |

| Precursor Molecular Weight (Canonical) | 39,282 Da | |

| Number of this compound I copies | 13 | |

| Number of this compound II copies | 9 | |

| This compound I Sequence | ||

| This compound II Sequence |

Other related peptides have been isolated from the sea anemone Anthopleura elegantissima, including Antho-RNamide (Phe-Asn-Arg-Asn-NH2) and Antho-RWamides I and II (

Post-Translational Processing

The generation of mature this compound peptides from the precursor protein is a multi-step process involving proteolytic cleavage and C-terminal amidation.

Caption: Post-translational processing of the this compound precursor protein.

This diagram illustrates the key steps in the maturation of this compound peptides. The process begins in the endoplasmic reticulum with the cleavage of the signal peptide, followed by proteolytic processing by prohormone convertases and C-terminal amidation in the Golgi apparatus and secretory vesicles.

Signaling Pathway

Antho-RFamides exert their effects by binding to and activating G protein-coupled receptors (GPCRs). The specific downstream signaling cascades can vary depending on the receptor subtype and the cell type in which it is expressed.

Caption: Generalized this compound signaling pathway.

Upon binding of an this compound peptide to its cognate GPCR, a conformational change in the receptor activates an associated G protein. The activated G protein then modulates the activity of an effector enzyme, leading to the production of second messengers. These second messengers, in turn, activate downstream protein kinases, culminating in a specific cellular response.

Experimental Protocols

The study of the this compound precursor protein and its products involves a range of molecular and physiological techniques.

Gene Cloning and Sequencing

Objective: To determine the nucleotide and corresponding amino acid sequence of the this compound precursor gene.

Methodology:

-

RNA Extraction: Total RNA is extracted from the tissue of interest (e.g., whole body of Nematostella vectensis) using a suitable method like TRIzol reagent.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The this compound precursor cDNA is amplified by PCR using degenerate primers designed based on conserved regions of known RFamide precursors or specific primers based on genomic data. 3' and 5' RACE (Rapid Amplification of cDNA Ends) is often employed to obtain the full-length sequence.

-

Cloning and Sequencing: The amplified PCR product is cloned into a suitable vector (e.g., pGEM-T Easy Vector). The resulting plasmids are then sequenced using Sanger sequencing.

In Situ Hybridization

Objective: To visualize the spatial expression pattern of the this compound precursor mRNA.

Methodology:

-

Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe is synthesized by in vitro transcription from a linearized plasmid containing the this compound precursor cDNA.

-

Tissue Preparation: The animals are fixed (e.g., in 4% paraformaldehyde), dehydrated through an ethanol series, and then rehydrated.

-

Hybridization: The fixed and permeabilized tissue is incubated with the DIG-labeled probe at an appropriate temperature (e.g., 65°C) overnight.

-

Washing and Detection: The tissue is washed to remove unbound probe. The hybridized probe is then detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric reaction.

-

Imaging: The stained tissue is imaged using a microscope.

Immunohistochemistry

Objective: To localize the this compound peptides within the nervous system.

Methodology:

-

Antibody Production: A polyclonal or monoclonal antibody is raised against a synthetic this compound peptide.

-

Tissue Preparation: Similar to in situ hybridization, the animals are fixed and permeabilized.

-

Antibody Incubation: The tissue is incubated with the primary antibody against the this compound peptide, followed by incubation with a secondary antibody conjugated to a fluorescent marker or an enzyme.

-

Imaging: The labeled neurons are visualized using fluorescence or confocal microscopy.

Functional Assays

Objective: To determine the physiological role of this compound peptides.

Methodology:

-

Muscle Contraction Assays: The effects of synthetic this compound peptides on muscle preparations are measured. For example, this compound I has been shown to inhibit spontaneous contractions of the body wall in Nematostella vectensis.

-

Electrophysiology: The effects of Antho-RFamides on neuronal activity can be assessed using techniques like patch-clamp recording.

-

Behavioral Assays: The administration of Antho-RFamides or their antagonists can be used to observe changes in the behavior of the organism.

Conclusion

The this compound precursor protein represents a fascinating example of how a single gene can give rise to a multitude of bioactive signaling molecules. The detailed study of its sequence, processing, and the function of its derived peptides is crucial for understanding the neurobiology of cnidarians and the evolution of neuropeptide systems. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important class of neuropeptides, with potential implications for the development of novel therapeutic agents. for researchers to further investigate this important class of neuropeptides, with potential implications for the development of novel therapeutic agents.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

The Role of Antho-RFamide in Cnidarian Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-RFamides are a family of neuropeptides that play a crucial role in the physiology of Cnidaria, the phylum that includes sea anemones, corals, and jellyfish. These peptides are involved in a variety of physiological processes, most notably the modulation of muscle contraction and reproductive behaviors. This technical guide provides an in-depth overview of the current understanding of Antho-RFamide's function, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of invertebrate neurobiology, pharmacology, and drug development, offering insights into the fundamental neurochemical signaling in one of the earliest-branching metazoan phyla.

Introduction

Cnidarians possess a seemingly simple, diffuse neural network, yet it is capable of coordinating a range of complex behaviors essential for survival, such as predation, defense, and reproduction. Neuropeptides are key signaling molecules within this nervous system, and among them, the this compound family has been a subject of significant research. First isolated from the sea anemone Anthopleura elegantissima, Antho-RFamides are characterized by the C-terminal sequence Arg-Phe-NH2. They are synthesized from large precursor proteins that can contain multiple copies of the peptide.[1][2] The widespread presence of this compound-like peptides across different cnidarian classes suggests their evolutionary importance as ancient signaling molecules.[2] Understanding the physiological roles and mechanisms of action of Antho-RFamides not only provides insights into the basic principles of neural control in simple animals but also presents opportunities for the discovery of novel bioactive compounds with potential therapeutic applications.

Physiological Roles of this compound

The primary and most well-documented role of this compound is the modulation of muscle activity. Additionally, emerging evidence points to its involvement in reproductive processes.

Modulation of Muscle Contraction

Antho-RFamides have been shown to have potent effects on the musculature of sea anemones, influencing both slow and fast-acting muscle groups.

-

Excitatory Effects on Slow Muscles: In the sea anemone Calliactis parasitica, endodermal application of this compound at concentrations of 10⁻⁶ to 10⁻⁷ M leads to a sustained increase in tone, as well as the frequency and amplitude of contractions in slow muscle groups.[3] This effect is not observed in fast muscles.[3] The peptide appears to act both directly on the muscle cells and indirectly by exciting parts of the nerve net.[3]

-

Modulation of Spontaneous Tentacle Contractions: In isolated tentacles of Actinia equina, this compound concentrations above 10⁻⁷ M increase the frequency of spontaneous contractions.[3]

Role in Reproduction

Antho-RFamides are also implicated in the reproductive processes of some cnidarians.

-

Induction of Gamete Release: In the colonial octocoral Renilla koellikeri, this compound is found in ciliated neurons within the gamete follicles. Application of this peptide can induce the exfoliation of the follicular epithelium, leading to the release of gametes.[4] This action is notably enhanced by the presence of light, suggesting a coordinated environmental and neurochemical control of spawning.[4]

Quantitative Data on this compound Effects

The following tables summarize the quantitative data available on the physiological effects of this compound in various cnidarian species.

| Species | Preparation | This compound Concentration | Observed Effect | Reference |

| Calliactis parasitica | Whole animal (endodermal application) | 10⁻⁶ M - 10⁻⁷ M | Increased tone, frequency, and amplitude of slow muscle contractions. | [3] |

| Actinia equina | Isolated tentacles | > 10⁻⁷ M | Increased frequency of spontaneous contractions. | [3] |

| Renilla koellikeri | Isolated gamete follicles | Not specified | Induction of gamete release (potentiated by light). | [4] |

Table 1: Effects of this compound on Muscle Contraction and Reproduction.

This compound Signaling Pathway

While the precise receptor and downstream signaling cascade for this compound have not been definitively elucidated, it is widely hypothesized that Antho-RFamides act through G-protein coupled receptors (GPCRs), a common mechanism for neuropeptide signaling in both invertebrates and vertebrates.[5] The identification of a novel GPCR from the sea anemone nervous system, which shares similarities with receptors for biogenic amines and peptides, supports this hypothesis, although its specific ligand remains unknown.[5]

Based on the known effects of this compound on muscle contraction, a putative signaling pathway can be proposed.

Caption: Proposed this compound signaling pathway in a cnidarian muscle cell.

Experimental Protocols

The study of this compound in cnidarians relies on a combination of biochemical, physiological, and anatomical techniques. Below are detailed methodologies for key experiments.

Radioimmunoassay (RIA) for this compound Quantification

RIA is a highly sensitive method used to measure the concentration of this compound in tissue extracts.

Methodology:

-

Antiserum Production: Generate polyclonal antibodies in rabbits against a synthetic this compound conjugated to a carrier protein (e.g., bovine serum albumin).

-

Radiolabeling of Antigen: Iodinate synthetic this compound with ¹²⁵I using the chloramine-T or Iodogen method.[6] Purify the radiolabeled peptide using high-performance liquid chromatography (HPLC).[6]

-

Sample Preparation: Homogenize cnidarian tissue in an extraction buffer (e.g., acetic acid) and centrifuge to remove cellular debris.[7]

-

Assay Procedure:

-

Incubate a mixture of the tissue extract (or standard concentrations of unlabeled this compound), a fixed amount of radiolabeled this compound, and the antiserum.

-

Unlabeled this compound from the sample will compete with the radiolabeled peptide for binding to the antibody.

-

Precipitate the antibody-antigen complexes using a secondary antibody (e.g., goat anti-rabbit IgG) and centrifugation.

-

Measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of unlabeled standard. Use this curve to determine the concentration of this compound in the tissue extracts.

Caption: General workflow for a competitive radioimmunoassay (RIA).

Immunohistochemistry for Localization of this compound

Immunohistochemistry allows for the visualization of this compound-containing neurons within the cnidarian nervous system.

Methodology:

-

Tissue Fixation: Fix small pieces of cnidarian tissue or whole small animals in 4% paraformaldehyde in phosphate-buffered saline (PBS) at 4°C overnight.

-

Tissue Processing:

-

For paraffin embedding, dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax. Section the paraffin blocks at 5-10 µm thickness.

-

For frozen sections, cryoprotect the fixed tissue in a sucrose solution (e.g., 30% sucrose in PBS), embed in an optimal cutting temperature (OCT) compound, and freeze. Section on a cryostat at 10-20 µm thickness.

-

-

Antigen Retrieval (for paraffin sections): Rehydrate the sections and perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).

-

Immunostaining:

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate with the primary antibody (rabbit anti-Antho-RFamide) diluted in blocking buffer overnight at 4°C.

-

Wash extensively with PBS containing a detergent (e.g., 0.1% Tween 20).

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Wash again as in the previous step.

-

-

Mounting and Visualization: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

Caption: Immunohistochemistry workflow for localizing this compound.

Electrophysiology for Measuring Muscle Activity

Extracellular and intracellular recording techniques can be used to measure the effects of this compound on muscle and nerve activity.

Methodology for Extracellular Recording from Sea Anemone Tentacles:

-

Preparation: Isolate a single tentacle from a sea anemone and place it in a recording chamber filled with artificial seawater (ASW).

-

Recording Setup: Use a suction electrode to attach to the surface of the tentacle and record electrical activity from the underlying nerve net and muscle cells.

-

Stimulation and Recording:

-

Record baseline spontaneous activity.

-

Perfuse the chamber with ASW containing different concentrations of this compound.

-

Record the changes in the frequency and amplitude of electrical events.

-

-

Data Analysis: Analyze the recorded traces to quantify changes in nerve and muscle firing rates in response to the peptide application.

Methodology for Intracellular Recording from Body Wall Muscles:

-

Preparation: Prepare thin rings from the body column of a sea anemone.[8][9]

-

Recording Setup: Place the preparation in a recording chamber and impale individual myoepithelial cells with sharp glass microelectrodes filled with a conductive solution (e.g., 3 M KCl).[8][9]

-

Recording: Record the resting membrane potential and any spontaneous or evoked synaptic potentials.[10]

-

Peptide Application: Apply this compound to the bath and record changes in membrane potential and the frequency and amplitude of synaptic events.

Future Directions and Drug Development Implications

The study of this compound in cnidarians is an active area of research with several promising future directions. A key priority is the definitive identification and characterization of the this compound receptor(s). This will be crucial for elucidating the precise downstream signaling pathways and for understanding the molecular basis of the peptide's physiological effects. The application of modern molecular techniques, such as CRISPR/Cas9-mediated gene editing and transcriptomics, will be instrumental in achieving this goal.

From a drug development perspective, the cnidarian nervous system, with its unique peptidergic signaling, represents an untapped resource for novel therapeutic agents. The specificity of this compound for certain muscle types suggests that its analogs could be developed as highly targeted muscle relaxants or stimulants. Furthermore, understanding the structure-activity relationships of this compound and its receptor could inform the design of small molecule agonists or antagonists with potential applications in treating neuromuscular disorders. The relative simplicity of the cnidarian model system also makes it an attractive platform for high-throughput screening of compound libraries for novel modulators of peptidergic signaling.

Conclusion

This compound is a pivotal neuropeptide in cnidarian physiology, primarily regulating muscle contraction and contributing to reproductive processes. While its physiological roles are increasingly understood, the molecular details of its receptor and signaling cascade remain a key area for future investigation. The experimental approaches outlined in this guide provide a framework for further research into this fascinating and evolutionarily ancient signaling molecule. Continued exploration of the this compound system holds the promise of not only deepening our understanding of fundamental neurobiology but also of uncovering novel avenues for drug discovery and development.

References

- 1. Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Aspects of Structure and Function of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning of a novel G-protein-coupled receptor from the sea anemone nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioimmunoassays for fish tail neuropeptides: II. Development of a specific and sensitive assay for and the occurrence of immunoreactive urotensin II in the central nervous system and blood of Catostomus commersoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. [PDF] A method for recording electrical activity from the body wall nerve nets in sea anemones | Semantic Scholar [semanticscholar.org]

- 10. Synaptic potentials recorded from sea anemone muscle cells in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Components of the Antho-RFamide Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core components of the Antho-RFamide signaling pathway, with a focus on its characterization in cnidarians, the group of animals where these neuropeptides were first discovered. The guide details the molecular identity of the pathway's key players, quantitative data on their interactions, and the experimental protocols used for their investigation.

Core Components of the this compound Signaling Pathway

The this compound signaling pathway is a crucial peptidergic signaling system in cnidarians, involved in a variety of physiological processes including muscle contraction, feeding, and reproduction.[1][2] The core components of this pathway are the this compound neuropeptides, their cognate G protein-coupled receptors (GPCRs), and the downstream signaling molecules that transduce the signal within the cell.

This compound Neuropeptides: The Ligands

Antho-RFamides are a family of neuropeptides characterized by the C-terminal amino acid sequence -Arg-Phe-NH2. The archetypal this compound is

Table 1: Examples of this compound Precursors and their Peptide Content

| Species | Precursor Length (amino acids) | Immature this compound Copies | Other Related Peptides | Reference |

| Anthopleura elegantissima (precursor 1) | 435 | 13 | 9 | [7] |

| Anthopleura elegantissima (precursor 2) | 429 | 14 | 8 | [7] |

| Calliactis parasitica | Not specified | 19 | Yes | [5] |

| Renilla koellikeri | Not specified | 36 | Not specified | [5] |

This compound Receptors: The G Protein-Coupled Receptors

The receptors for Antho-RFamides are G protein-coupled receptors (GPCRs). The deorphanization of these receptors in cnidarians has been a recent development. A key breakthrough was the identification of a specific this compound receptor in the starlet sea anemone, Nematostella vectensis.[8][9]

-

Nve-RFa-R1: This receptor was identified in a large-scale deorphanization study and shown to be activated by the this compound peptide pQGRFamide.[8][9]

Signal Transduction: G-protein Coupling and Second Messengers

The activation of this compound receptors initiates an intracellular signaling cascade. The available evidence strongly suggests that these receptors couple to Gq/11-type G proteins, leading to the mobilization of intracellular calcium.[8][9]

-

G-protein Coupling: The experimental setup used to deorphanize Nve-RFa-R1 involved co-expression with a promiscuous Gqi protein, which enables coupling to phospholipase C and subsequent calcium release. This strongly implies that the native signaling pathway involves the Gq/11 family of G proteins.[8][9]

-

Second Messengers: The primary second messenger in the this compound signaling pathway is inositol trisphosphate (IP3), which is produced upon the activation of phospholipase C. IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. While a rise in intracellular Ca2+ is the well-established downstream event, the involvement of other second messengers like cyclic AMP (cAMP) has not been extensively documented for this specific pathway.

Quantitative Data

Quantitative analysis of ligand-receptor interactions is fundamental to understanding the pharmacology of the this compound signaling pathway. The primary parameters of interest are the binding affinity (Kd or Ki) and the concentration required to elicit a half-maximal response (EC50).

Table 2: Pharmacological Profile of the this compound Receptor Nve-RFa-R1

| Ligand | Receptor | Assay Type | Measured Parameter | Value | Reference |

| pQGRFamide | Nve-RFa-R1 | Calcium mobilization | EC50 | 1.1 x 10-8 M | [8][9] |

Note: Further research is needed to determine the binding affinities (Kd/Ki) and to characterize the pharmacological profiles of other this compound peptides and their receptors.

Experimental Protocols

The characterization of the this compound signaling pathway relies on a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Receptor Deorphanization and Functional Characterization (Calcium Mobilization Assay)

This protocol is adapted from the methodology used for the large-scale deorphanization of neuropeptide GPCRs in Nematostella vectensis.[8][9]

Objective: To identify the cognate receptor for an this compound peptide and to quantify its activation.

Principle: Candidate GPCRs are expressed in a heterologous cell line (e.g., HEK293 or CHO cells) along with a promiscuous G-protein (e.g., Gqi) and a calcium-sensitive reporter (e.g., aequorin). Upon ligand binding and receptor activation, the G-protein activates phospholipase C, leading to an increase in intracellular calcium, which is detected by the reporter.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Co-transfect the cells with plasmids encoding the candidate GPCR, the promiscuous G-protein Gqi, and the calcium-sensitive photoprotein aequorin. Use a suitable transfection reagent (e.g., PEI).

-

Plate the transfected cells into a 96-well plate.

-

-

Aequorin Reconstitution:

-

24 hours post-transfection, aspirate the culture medium.

-

Add 50 µL of DMEM containing 5 µM coelenterazine h to each well.

-

Incubate the plate in the dark at 37°C for 4 hours to allow for aequorin reconstitution.

-

-

Ligand Stimulation and Luminescence Detection:

-

Prepare serial dilutions of the this compound peptide in assay buffer (e.g., HBSS with 0.1% BSA).

-

Use a luminometer with an injection system to inject 50 µL of the peptide solution into each well.

-

Immediately measure the luminescence signal for 30-60 seconds.

-

-

Data Analysis:

-

Calculate the relative light units (RLU) for each well.

-

Plot the RLU as a function of the peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Localization of this compound Receptor Expression (In Situ Hybridization)

This protocol provides a general framework for localizing the mRNA transcripts of this compound receptors in cnidarian tissues.

Objective: To visualize the spatial expression pattern of the this compound receptor gene.

Principle: A labeled antisense RNA probe, complementary to the target mRNA, is hybridized to the tissue. The probe is then detected using an antibody conjugated to an enzyme that catalyzes a colorimetric or fluorescent reaction.

Methodology:

-

Tissue Preparation:

-

Fix small sea anemone polyps or tissue samples in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

-

Dehydrate the samples through a graded methanol series and store them in 100% methanol at -20°C.

-

-

Probe Synthesis:

-

Amplify a ~500-1000 bp fragment of the target receptor cDNA using PCR with primers containing T7 and SP6 promoter sequences.

-

Use the PCR product as a template for in vitro transcription with DIG-labeled UTPs to generate a DIG-labeled antisense RNA probe.

-

Purify the probe using lithium chloride precipitation.

-

-

Hybridization:

-

Rehydrate the tissue samples through a graded methanol/PBST (PBS with 0.1% Tween-20) series.

-

Permeabilize the tissue with Proteinase K (10 µg/mL in PBST) for 10-20 minutes.

-

Post-fix with 4% PFA for 20 minutes.

-

Pre-hybridize in hybridization buffer (50% formamide, 5x SSC, 0.1% Tween-20, 1 mg/mL yeast tRNA, 100 µg/mL heparin) for 2-4 hours at 60°C.

-

Hybridize with the DIG-labeled probe (1-2 ng/µL) in hybridization buffer overnight at 60°C.

-

-

Washes and Detection:

-

Perform a series of stringent washes in hybridization buffer and SSC/PBST at 60°C to remove unbound probe.

-

Block the samples in blocking buffer (e.g., 5% sheep serum in PBST) for 1-2 hours at room temperature.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) (e.g., 1:2000 dilution) in blocking buffer overnight at 4°C.

-

Wash extensively with PBST.

-

Develop the color reaction using NBT/BCIP substrate in alkaline phosphatase buffer until the desired signal intensity is reached.

-

-

Imaging:

-

Stop the reaction by washing with PBST.

-

Mount the samples and image using a bright-field microscope.

-

Localization of this compound-like Peptides (Immunohistochemistry)

This protocol describes the localization of this compound-like immunoreactivity in cnidarian nervous systems.

Objective: To visualize the distribution of neurons and nerve processes containing this compound-like peptides.

Principle: A primary antibody specific to the this compound C-terminus is used to label the peptide in fixed tissue. A fluorescently labeled secondary antibody that recognizes the primary antibody is then used for visualization.

Methodology:

-

Tissue Preparation:

-

Fix sea anemones or other cnidarian tissues in 4% PFA in PBS for 2-4 hours at room temperature.

-

Wash the samples extensively in PBS.

-

Permeabilize the tissue with 0.5% Triton X-100 in PBS for 1 hour.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1-2 hours.

-

Incubate the samples with a rabbit anti-RFamide primary antibody (e.g., 1:500 dilution) in blocking solution for 48 hours at 4°C.

-

Wash the samples three times for 20 minutes each in PBS with 0.1% Triton X-100 (PBSTx).

-

Incubate with a goat anti-rabbit secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:500 dilution) in blocking solution for 24 hours at 4°C.

-

Wash the samples three times for 20 minutes each in PBSTx.

-

-

Imaging:

-

Mount the samples in an anti-fade mounting medium.

-

Visualize the fluorescence using a confocal microscope.

-

Visualizations of Signaling Pathways and Workflows

This compound Signaling Pathway

References

- 1. Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis [frontiersin.org]

- 3. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Antho-RFamide Receptors: A Technical Guide to Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a class of neuropeptides found in cnidarians, such as sea anemones and corals, that play crucial roles in neurotransmission and the regulation of physiological processes including muscle contraction and reproduction. These peptides are characterized by a C-terminal Arg-Phe-NH2 sequence. While the peptides themselves have been identified and synthesized, their cognate G protein-coupled receptors (GPCRs) largely remain "orphan," representing a significant gap in our understanding of cnidarian biology and a potential untapped source for novel drug discovery targets. This technical guide provides a comprehensive overview of the methodologies and workflows for the deorphanization, identification, and functional characterization of Antho-RFamide receptors.

Ligand and Receptor Discovery: The Deorphanization Workflow

The primary challenge in studying this compound signaling is the identification of its receptor. The process of pairing an orphan receptor with its endogenous ligand is known as deorphanization. A typical workflow for this process is outlined below.

This compound Peptide Precursors

Antho-RFamides are derived from large precursor proteins. For instance, in the sea anemone Anthopleura elegantissima, two precursor proteins have been identified, one containing 13 copies of immature this compound and another with 14 copies[1]. These precursors undergo post-translational modifications to yield the mature neuropeptides[1].

Experimental Protocols

Cloning and Heterologous Expression of Candidate Receptors

Objective: To express a candidate cnidarian GPCR in a mammalian cell line for functional testing.

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the target cnidarian species (e.g., Nematostella vectensis) and synthesize first-strand cDNA using reverse transcriptase.

-

PCR Amplification: Design primers based on the predicted orphan GPCR sequence and amplify the full-length open reading frame using PCR.

-

Vector Ligation: Clone the PCR product into a mammalian expression vector (e.g., pcDNA3.1). The vector should ideally contain an N-terminal tag (e.g., FLAG or HA) for expression analysis.

-

Transformation and Plasmid Purification: Transform the ligated vector into competent E. coli for plasmid amplification and purify the plasmid DNA.

-

Transfection: Transfect the purified plasmid into a suitable mammalian cell line, such as HEK293T or CHO-K1 cells, using a lipid-based transfection reagent.

-

Expression Confirmation: After 24-48 hours, confirm receptor expression via immunocytochemistry targeting the N-terminal tag or by Western blot of cell lysates.

Radioligand Binding Assays

Objective: To determine the binding affinity of synthetic this compound to the expressed receptor.

Protocol:

-

Membrane Preparation: Harvest the transfected cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

-

Saturation Binding: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, incubate the membranes with increasing concentrations of a radiolabeled this compound peptide (e.g., [125I]-Antho-RFamide).

-